molecular formula C15H14ClN3O3S B2977777 ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1206986-22-2

ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2977777
CAS No.: 1206986-22-2
M. Wt: 351.81
InChI Key: WZOYOHJAGVSHOR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d]thiazole ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the cyclopenta[d]thiazole core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products.

Comparison with Similar Compounds

  • 4-Chloropicolinamide: A related compound with a similar structure but lacking the cyclopenta[d]thiazole ring.

  • Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate: A structurally similar compound with potential differences in biological activity and chemical reactivity.

Uniqueness: this compound stands out due to its unique cyclopenta[d]thiazole ring system, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOYOHJAGVSHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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